3-Bromo-5-fluoro-4-nitroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoro-4-nitroanisole: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro groups attached to an anisole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-nitroanisole typically involves multiple steps, including nitration, bromination, and fluorination of an anisole derivative. The general synthetic route can be summarized as follows:
Bromination: The bromine atom is introduced using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate reaction conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-fluoro-4-nitroanisole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromine, and fluorine) on the aromatic ring.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of substituted anisole derivatives.
Reduction: Formation of 3-bromo-5-fluoro-4-aminoanisole.
Oxidation: Formation of 3-bromo-5-fluoro-4-nitrobenzaldehyde or 3-bromo-5-fluoro-4-nitrobenzoic acid
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-fluoro-4-nitroanisole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable candidate for drug discovery and development .
Industry: The compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical structure allows for the development of materials with specific properties, such as improved stability and reactivity .
Wirkmechanismus
The mechanism of action of 3-Bromo-5-fluoro-4-nitroanisole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of electron-withdrawing groups (nitro, bromine, and fluorine) can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3-nitroanisole
- 3-Bromo-4-fluoroanisole
- 5-Fluoro-2-nitroanisole
- 3-Bromo-5-nitroanisole
Comparison: 3-Bromo-5-fluoro-4-nitroanisole is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the anisole ringCompared to similar compounds, this compound may exhibit enhanced reactivity in nucleophilic substitution reactions and improved binding affinity in biological systems .
Eigenschaften
Molekularformel |
C7H5BrFNO3 |
---|---|
Molekulargewicht |
250.02 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-5-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 |
InChI-Schlüssel |
QZUDMGVWVCUOJI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.